9-Bromo-9-decenenitrile
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Overview
Description
9-Bromo-9-decenenitrile: is an organic compound with the molecular formula C10H16BrN It is a nitrile derivative featuring a bromine atom and a nitrile group attached to a decene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Bromo-9-decenenitrile can be synthesized through various methods. One common approach involves the bromination of 9-decenenitrile using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9-Bromo-9-decenenitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form various functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of substituted nitriles.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: 9-Bromo-9-decenenitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential to create bioactive molecules. It may be used in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in material science for the synthesis of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of 9-Bromo-9-decenenitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the nitrile group can participate in various transformations. The compound’s reactivity is influenced by the electronic and steric effects of the decene chain.
Comparison with Similar Compounds
9-Chloro-9-decenenitrile: Similar structure but with a chlorine atom instead of bromine.
9-Iodo-9-decenenitrile: Similar structure but with an iodine atom instead of bromine.
9-Fluoro-9-decenenitrile: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 9-Bromo-9-decenenitrile is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
9-bromodec-9-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN/c1-10(11)8-6-4-2-3-5-7-9-12/h1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVKLLABQABUHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCCC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313783 |
Source
|
Record name | 9-Bromo-9-decenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-76-6 |
Source
|
Record name | 9-Bromo-9-decenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Bromo-9-decenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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